

Application Notes: Cleavage of the Mts Protecting Group from Arginine

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Compound of Interest

Compound Name: *Boc-Arg(Mts)-OH*

Cat. No.: *B145444*

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Introduction

In Solid-Phase Peptide Synthesis (SPPS), the selection of an appropriate protecting group for the highly basic guanidino function of arginine is critical. The mesitylene-2-sulfonyl (Mts) group is a sulfonyl-based protecting group utilized in Fmoc-based chemistry. While effective, its removal requires specific and carefully optimized cleavage conditions to ensure complete deprotection and minimize side reactions. The Mts group is known to be more acid-labile than the tosyl (Tos) group but generally less labile than more modern protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1][2][3] Its complete removal, especially in peptides containing multiple arginine residues, often necessitates extended reaction times or stronger acidic conditions compared to Pbf or Pmc.[4][5]

Cleavage Mechanism and The Critical Role of Scavengers

The cleavage of the Mts group from arginine is achieved through acidolysis, typically using a high concentration of trifluoroacetic acid (TFA). The strong acid protonates the sulfonyl group, facilitating its departure from the guanidinium side chain.

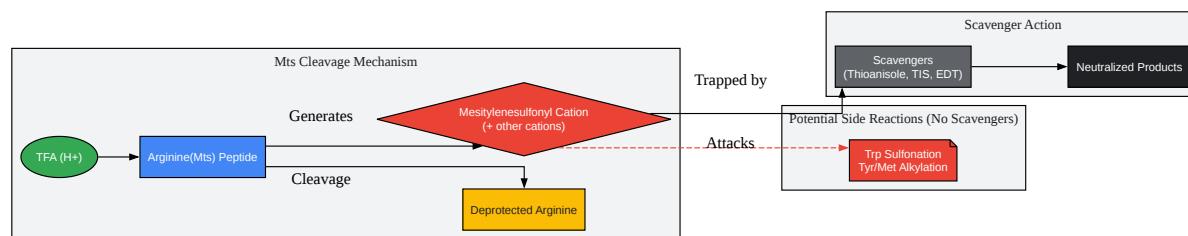
This process, however, generates highly reactive electrophilic intermediates, primarily the mesitylenesulfonyl cation, as well as other cations from the cleavage of other side-chain

protecting groups (e.g., t-butyl cations from Boc, tBu groups).[4][6] If left unquenched, these cations can irreversibly modify nucleophilic amino acid residues within the peptide sequence.

Common Side Reactions:

- **Sulfonation of Tryptophan:** The mesitylenesulfonyl cation can attack the indole ring of tryptophan. Using a Boc protecting group on the tryptophan side chain, Fmoc-Trp(Boc)-OH, is highly recommended to prevent this.[4]
- **Alkylation of Nucleophilic Residues:** Cations can alkylate residues such as Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys).[7]
- **O-sulfonation:** In the absence of effective scavengers, O-sulfonation of Serine (Ser) and Threonine (Thr) residues has been observed.[8]

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations, preventing peptide modification.[7][9] The choice of scavenger is critical for a successful cleavage.



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Diagram 1: Mts cleavage mechanism and scavenger action.

Data Summary: Cleavage Cocktails and Conditions

The selection of the cleavage cocktail and reaction time is dependent on the peptide sequence, particularly the number of Arg(Mts) residues and the presence of other sensitive amino acids.

Protecting Group	Cleavage Cocktail Composition (v/v or w/w)	Recommended Use & Conditions	Key Considerations & References
Arg(Mts)	TFA / Thioanisole / Phenol (e.g., 90:5:5)	Standard cleavage for Mts. Phenol protects Tyr/Trp.	Requires extended time (e.g., 7.5 hours or more), monitor by HPLC.[10][11]
Arg(Mts/Mtr)	Reagent K: TFA / H ₂ O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)	"Universal" cocktail for complex peptides with sensitive residues.	Highly effective but contains malodorous and toxic reagents (EDT, Thioanisole).[4]
Arg(Mts/Mtr)	TFA / TIS / H ₂ O (95:2.5:2.5)	General-purpose, non-odorous cocktail.	Less effective for Mts/Mtr; may require significantly extended cleavage times (up to 24 hours).[2][4]
Arg(Mts/Mtr)	TMSBr Cocktail: TMSBr / EDT / m-cresol / Thioanisole in TFA	Rapid & Strong Cleavage. For peptides where Mts is difficult to remove.	Highly effective, deprotection in ~15 minutes. Reagents are corrosive and moisture-sensitive. Prepare at 0°C.[4]
General	Heated Cleavage (38°C) with standard cocktails	To accelerate deprotection and reduce total cleavage time.	Time reduced to ~30-45 minutes. May increase risk of side reactions if not optimized.[9]

Experimental Protocols

Safety Precaution: All procedures must be performed in a well-ventilated fume hood.

Trifluoroacetic acid (TFA) and trimethylsilyl bromide (TMSBr) are highly corrosive and toxic.

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Standard TFA/Thioanisole Cleavage

This protocol is suitable for many peptides containing Arg(Mts), but reaction time may need optimization.

- Resin Preparation:

- Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a syringe with a frit).
- Wash the resin with dichloromethane (DCM) (3 x 2 mL) to ensure it is dry and properly swelled.

- Cleavage Reaction:

- Prepare the cleavage cocktail fresh: TFA/Thioanisole/1,2-Ethanedithiol (EDT) (95:2.5:2.5, v/v). For 100 mg of resin, prepare approximately 2 mL of cocktail.
- Add the cleavage cocktail to the resin, ensuring all beads are submerged.
- Stopper the vessel and allow the mixture to react at room temperature with occasional agitation.
- Reaction Time: 2 to 8 hours. The optimal time should be determined by performing a small-scale test cleavage and analyzing the product by HPLC/MS.[4][11]

- Peptide Isolation:

- Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.
- Wash the resin twice with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

- Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether.
- Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
- Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
- Carefully decant the ether.
- Wash the peptide pellet twice with cold ether, repeating the centrifugation and decanting steps.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

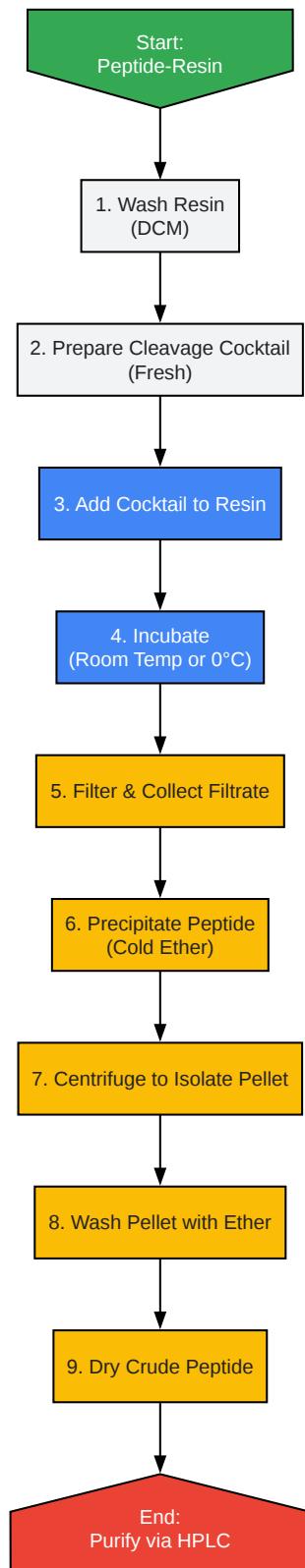
Protocol 2: Rapid TMSBr-Mediated Cleavage

This protocol is recommended for peptides with multiple Arg(Mts) residues or when standard TFA cleavage is incomplete.[\[4\]](#)

- Resin Preparation:
 - Follow Step 1 as described in Protocol 1.
- Cleavage Reaction:
 - In a glass vial, prepare the cleavage solution at 0°C (ice bath) by combining:
 - TFA (7.5 mL)
 - Thioanisole (1.17 mL)
 - EDT (0.50 mL)
 - m-cresol (0.1 mL)
 - Slowly add trimethylsilyl bromide (TMSBr) (1.32 mL) to the cooled solution.
 - Add this complete cocktail to the peptide-resin (200 mg) and allow the mixture to stand for 15-30 minutes at 0°C under a blanket of nitrogen.[\[4\]](#)

- Peptide Isolation:

- Follow the filtration, precipitation, and washing steps as described in Protocol 1.



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Diagram 2: General experimental workflow for peptide cleavage.

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